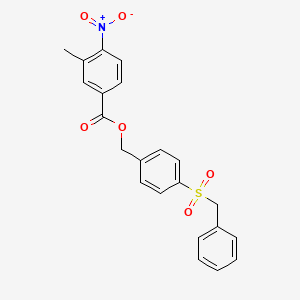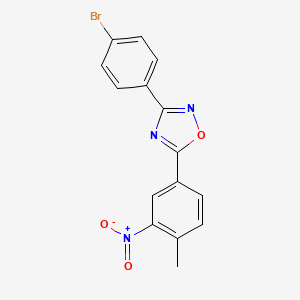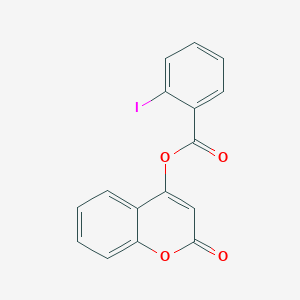
2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide
描述
2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide, also known as OBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. OBA is a synthetic compound that belongs to the benzoxazole family and has been found to exhibit promising properties in various biological systems.
作用机制
The exact mechanism of action of 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cells. 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide has been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell survival.
Biochemical and Physiological Effects:
2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide has been found to have various biochemical and physiological effects in the body. 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in the cells, which are involved in oxidative stress and inflammation. 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, further studies are needed to determine the toxicity and safety of 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide in vivo.
未来方向
There are several future directions for research on 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide. One area of interest is the development of 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, the elucidation of the exact mechanism of action of 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide and its downstream signaling pathways could provide valuable insights into its therapeutic potential.
科学研究应用
2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide has been found to exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide has also been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c24-20(14-23-18-8-4-5-9-19(18)27-21(23)25)22-15-10-12-17(13-11-15)26-16-6-2-1-3-7-16/h1-13H,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHMPONGPZXBIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[(1-bromo-2-naphthyl)oxy]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B3531116.png)
![5-bromo-2-methoxy-3-methyl-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3531119.png)
![N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B3531143.png)

![3-[2-(2-iodo-4-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3531160.png)
![2-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide](/img/structure/B3531170.png)
![4-[N-(2,4-dichlorobenzoyl)-N-(2,5-dioxo-1-pyrrolidinyl)glycyl]phenyl 2-furoate](/img/structure/B3531173.png)
![phenyl 3-({[(4-chlorophenyl)acetyl]oxy}methyl)benzoate](/img/structure/B3531181.png)

![4-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-thiazol-2-amine](/img/structure/B3531197.png)
![1-(2-{[4-(benzylsulfonyl)benzyl]oxy}phenyl)ethanone](/img/structure/B3531207.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-(6-methyl-2-pyridinyl)acetamide](/img/structure/B3531219.png)
